Product packaging for Chroman-4-carboxylic Acid(Cat. No.:CAS No. 112605-33-1)

Chroman-4-carboxylic Acid

Cat. No.: B1346052
CAS No.: 112605-33-1
M. Wt: 178.18 g/mol
InChI Key: RGWHTTALQBHDGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chroman-4-carboxylic acid (CAS 20426-80-6) is a valuable chemical intermediate and building block in organic synthesis, primarily utilized for the development of various biologically active compounds . Its chroman core is a privileged scaffold in medicinal chemistry, often incorporated into the design of novel pharmaceuticals . This structural framework is found in a diverse range of natural products and drug molecules, making it a versatile precursor for creating derivatives with potential therapeutic effects . Researchers employ this compound in the synthesis of antioxidants and anti-inflammatory agents, leveraging its ability to modulate oxidative stress pathways . Its applications extend to the research and development of novel compounds for treating cardiovascular diseases and neurodegenerative disorders . Furthermore, recent studies highlight the significant antimicrobial potential of chroman-4-one derivatives against resistant pathogenic microorganisms, including various Candida species, suggesting its utility in developing new anti-infective agents . The compound also serves as a key starting material for the synthesis of homoisoflavonoids, a unique class of flavonoids known for a broad spectrum of biological activities . Specifications: • CAS Number: 20426-80-6 • Molecular Formula: C 10 H 10 O 3 • Molecular Weight: 178.18 g/mol • Purity: ≥95% • Storage: Sealed in dry, store at 2-8°C Handling and Safety: This product is for research purposes only and is not intended for diagnostic or therapeutic use. Refer to the Safety Data Sheet for proper handling guidelines. Signal word: Warning. Hazard statements: H302-H312-H332 (Harmful if swallowed, in contact with skin or if inhaled) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O3 B1346052 Chroman-4-carboxylic Acid CAS No. 112605-33-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-2H-chromene-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-10(12)8-5-6-13-9-4-2-1-3-7(8)9/h1-4,8H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWHTTALQBHDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90920844
Record name 3,4-Dihydro-2H-1-benzopyran-4-carboxylic acid
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Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112605-33-1, 20426-80-6
Record name Chroman-4-carboxylic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydro-2H-1-benzopyran-4-carboxylic acid
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Record name 3,4-dihydro-2H-1-benzopyran-4-carboxylic acid
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Advanced Methodologies for the Synthesis of Chroman 4 Carboxylic Acid and Analogues

Contemporary Synthetic Approaches to the Chroman-4-one Core Featuring Carboxylic Acid Moieties

The chroman-4-one framework is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active molecules. nih.govnih.gov Consequently, the development of efficient synthetic routes to this core structure, especially with appended carboxylic acid groups or their precursors, is of significant interest in medicinal and synthetic chemistry. researchgate.netbohrium.com While traditional methods like the intramolecular oxa-Michael addition or condensation reactions of o-hydroxyacetophenones exist, recent advancements have centered on cascade radical cyclization protocols. researchgate.netresearchgate.net These modern strategies often utilize readily available starting materials, such as 2-(allyloxy)arylaldehydes, and various radical precursors to construct the chroman-4-one skeleton in a single, efficient step. researchgate.netresearchgate.net Among the most powerful of these are decarboxylative radical annulation reactions, where different classes of carboxylic acids serve as the source for radicals that initiate the cascade cyclization, directly installing functional complexity at the C3 position of the chroman-4-one ring. researchgate.netmdpi.com

Radical-Initiated Cascade Cyclization Protocols

Radical-initiated cascade cyclizations have emerged as a robust and elegant strategy for assembling 3-substituted chroman-4-ones. researchgate.netresearchgate.net This approach typically involves the generation of a radical species that adds to the alkene moiety of a precursor like an o-(allyloxy)arylaldehyde. The resulting radical then undergoes an intramolecular cyclization onto the aldehyde group, which, after subsequent steps, yields the chroman-4-one product. bohrium.com The power of this methodology lies in its ability to form multiple bonds in a single operation from simple starting materials. beilstein-journals.org The radicals that initiate this cascade can be generated from a diverse range of precursors, including various types of carboxylic acids, through processes facilitated by photocatalysis or chemical oxidants. beilstein-journals.orgnih.govacs.org

Photocatalytic Strategies in Chroman-4-one Synthesis

Visible-light photoredox catalysis has become a powerful tool for the synthesis of chroman-4-ones, offering mild, environmentally benign, and highly efficient reaction conditions. researchgate.netacs.org These methods harness the energy of visible light to initiate radical processes that would otherwise require harsh reagents or high temperatures. nih.gov A common approach involves the photocatalytic, external radical-initiated cascade cyclization of o-(allyloxy)arylaldehydes. nih.gov For instance, using fac-Ir(ppy)₃ as a photocatalyst under blue LED irradiation, 3-substituted chroman-4-ones can be synthesized via a tandem radical addition/cyclization of alkenyl aldehydes. researchgate.netacs.org This protocol demonstrates a broad substrate scope and good functional group tolerance. acs.orgnih.gov

In a notable development, a photocatalytic, doubly decarboxylative Giese reaction was established for synthesizing 2-substituted-chroman-4-ones. nih.govrsc.org This reaction couples chromone-3-carboxylic acids with N-(acyloxy)phthalimides, which serve as alkyl radical precursors, under visible light irradiation. nih.govrsc.org The process involves two distinct decarboxylation events, highlighting a novel application of free carboxylic acid-activated olefins in a radical transformation. nih.gov Iron catalysis has also been leveraged in the photoredox decarboxylative radical cyclization of carboxylate salts with 2-(allyloxy)benzaldehydes to produce chroman-4-one derivatives, presenting a sustainable approach using an inexpensive catalyst. acs.org

EntryPhotocatalystRadical PrecursorSubstrateProduct YieldReference
1fac-Ir(ppy)₃Ethyl α-bromoacetateo-(allyloxy)benzaldehydeGood researchgate.net
2Not specifiedN-(acyloxy)phthalimidesChromone-3-carboxylic acidsGood to High rsc.org, nih.gov
3FeCl₃Pivalic acid (as salt)2-(allyloxy)benzaldehyde83% acs.org
4fac-Ir(ppy)₃Dimethyl dicarbonate (B1257347)/Benzoic AcidMethacrylamidesHigh nih.gov
Decarboxylative Radical Annulation Utilizing Carboxylic Acid Precursors

Decarboxylative radical annulation represents a highly effective method for synthesizing functionalized chroman-4-ones. mdpi.com This strategy uses various carboxylic acids as readily available and stable radical precursors. nih.gov The carboxylic acid is decarboxylated to generate a carbon-centered radical, which then engages in a cascade cyclization with substrates like 2-(allyloxy)arylaldehydes. mdpi.comnih.gov This approach has been successfully applied using α-oxocarboxylic acids, aliphatic and aromatic carboxylic acids, and halogenated carboxylic acids, demonstrating its versatility. mdpi.comacs.org

The use of α-oxocarboxylic acids as precursors for acyl radicals in the synthesis of chroman-4-ones has been well-established. mdpi.com These compounds are stable, easy to handle, and can be effectively decarboxylated to generate the necessary radical species. organic-chemistry.orgnih.gov In a pioneering study, a silver-catalyzed cascade decarboxylative cyclization between 2-(allyloxy)arylaldehydes and α-oxocarboxylic acids was reported to produce carbonyl-incorporated chroman-4-ones. mdpi.comresearchgate.net This reaction proceeds under mild conditions and provides access to a range of 3-acyl-chroman-4-one derivatives.

Another significant advancement is the iridium photoredox-catalyzed decarboxylative 1,4-addition of 2-oxo-2-(hetero)arylacetic acids to various Michael acceptors, which formally generates acyl anion equivalents via radical decarboxylation. organic-chemistry.orgsemanticscholar.org While not directly forming a chroman-4-one in one step, the resulting γ-carbonyl compounds are valuable intermediates. More directly, oxamic acids (a type of α-oxocarboxylic acid derivative) have been used in a (NH₄)₂S₂O₈-mediated protocol for the intermolecular radical decarboxylative cyclization with 2-(allyloxy)arylaldehydes. mdpi.comnih.gov This metal-free approach generates carbamoyl (B1232498) radicals that lead to diverse amide-functionalized chroman-4-ones. bohrium.commdpi.com A photosensitiser-free photocatalytic method has also been developed using benzoyl peroxide (BPO) and visible light to generate carbamoyl radicals from oxamic acids for the same transformation. bohrium.com

EntryCatalyst/MediatorCarboxylic Acid PrecursorSubstrateKey Product FeatureReference
1Silver Nitrate (B79036)α-Oxocarboxylic acids2-(allyloxy)arylaldehydes3-Acyl group mdpi.com
2(NH₄)₂S₂O₈Oxamic acids2-(allyloxy)arylaldehydes3-Carbamoyl group mdpi.com, nih.gov
3Visible light/BPOOxamic acids2-(allyloxy)arylaldehydes3-Carbamoyl group bohrium.com
4Ir(ppy)₃2-methoxy-2-oxoacetic acid2-(allyloxy)benzaldehyde3-Methoxycarbonylmethyl group nih.gov, mdpi.com

The scope of decarboxylative radical annulation extends to the use of common aliphatic and aromatic carboxylic acids. acs.orgnih.gov These readily available and inexpensive starting materials serve as sources for alkyl and aryl radicals, respectively. beilstein-journals.orgacs.org A sustainable, iron-catalyzed photocatalytic method utilizes various aliphatic carboxylic acids (as their carboxylate salts) to react with o-(allyloxy)arylaldehydes. acs.org This process is efficient at room temperature, tolerates a wide range of functional groups, and shows that tertiary carboxylic acids exhibit better reactivity than secondary ones. acs.org

Silver nitrate has also been employed to catalyze the cascade decarboxylation-cyclization of aliphatic acids with 2-(allyloxy)arylaldehydes, yielding alkylated chroman-4-ones. mdpi.com Furthermore, a visible-light photoredox-neutral approach has been developed for the acylarylation of alkenes using aromatic carboxylic acids. nih.gov In this method, the carboxylic acid is transiently converted into a reactive mixed anhydride (B1165640) with dimethyl dicarbonate (DMDC). nih.gov This intermediate is then reduced by the photocatalyst to generate an acyl radical, which subsequently undergoes cyclization, providing a mild and energy-efficient route to valuable heterocyclic compounds. nih.gov

EntryCatalyst/MediatorCarboxylic Acid TypeSubstrateProduct Yield RangeReference
1FeCl₃/Visible LightAliphatic (tertiary, secondary)o-(allyloxy)arylaldehydes50-83% acs.org
2AgNO₃Aliphatic2-(allyloxy)arylaldehydesNot specified mdpi.com
3fac-Ir(ppy)₃/Visible LightAromatic (via anhydride)MethacrylamidesHigh nih.gov

The introduction of fluorine atoms or other halogens into the chroman-4-one scaffold can significantly modulate the biological properties of the molecule. innovations-report.com Decarboxylative radical cyclization provides a direct route for this purpose. An iridium-catalyzed cascade decarboxylative radical annulation of 2-(allyloxy)arylaldehydes with difluoroacetic acid has been developed to synthesize difluoroacetyl-substituted chroman-4-ones. mdpi.com This method exemplifies the direct incorporation of a fluorinated moiety using a corresponding halogenated carboxylic acid precursor.

While direct decarboxylative bromination of aromatic carboxylic acids has been a longstanding challenge, recent methods have emerged, although their application in cascade cyclizations to form halogenated chromanones is a developing area. nih.gov A general catalytic method for the direct decarboxylative halogenation of (hetero)aryl carboxylic acids via ligand-to-metal charge transfer has been reported, which can generate bromo- or iodo(hetero)arenes through an atom transfer pathway. princeton.edu The development of methods to directly convert C-H bonds in carboxylic acids to C-F bonds further expands the toolkit for creating fluorinated molecules, which could be adapted as precursors for these cyclizations. innovations-report.comorganic-chemistry.org

Oxamic Acid Pathways to Carbamoylated Chroman-4-ones

A notable advancement in the synthesis of carbamoylated chroman-4-ones involves a metal-free, cascade radical annulation of 2-(allyloxy)arylaldehydes with oxamic acids. bohrium.commdpi.com This approach is triggered by the generation of carbamoyl radicals from oxamic acids, which then undergo a decarboxylative radical cascade cyclization. bohrium.comresearchgate.netnih.gov The process is typically mediated by an oxidant like ammonium (B1175870) persulfate ((NH4)2S2O8) and proceeds under metal-free conditions. bohrium.commdpi.com

This methodology demonstrates high functional group tolerance and a broad substrate scope, affording a variety of amide-containing chroman-4-one scaffolds. bohrium.comresearchgate.net The reaction is efficient and straightforward, providing a practical route to these valuable compounds. bohrium.commdpi.comnih.gov A photosensitiser-free photocatalytic method has also been developed, using visible light and benzoyl peroxide (BPO) to generate carbamoyl radicals from oxamic acids, further enhancing the green credentials of this pathway. bohrium.com

General Procedure for the Preparation of Carbamoylated Chroman-4-ones: To a solution of 2-(allyloxy)arylaldehyde (0.3 mmol) and oxamic acid (0.9 mmol) in dimethyl sulfoxide (B87167) (DMSO) (2 mL), ammonium persulfate (1.2 mmol) is added. The mixture is stirred at 60 °C under a nitrogen atmosphere for approximately 12 hours. mdpi.com

Oxalate-Derived Alkoxycarbonylation Reactions

A convenient and practical method for synthesizing ester-containing chroman-4-ones utilizes a cascade radical cyclization of 2-(allyloxy)arylaldehydes with oxalates under metal-free conditions. mdpi.comnih.gov This reaction is believed to involve an alkoxycarbonyl radical, which is generated through the decarboxylation of oxalates in the presence of an oxidant like ammonium persulfate. mdpi.comnih.gov The oxalates themselves can be readily prepared from the condensation of alcohols with oxalyl chloride, followed by in situ hydrolysis. mdpi.comnih.gov

This approach avoids the use of toxic carbon monoxide and high-pressure equipment often associated with traditional alkoxycarbonylation methods. mdpi.com The reaction exhibits good functional group tolerance and provides a direct strategy for introducing an ester group into the chroman-4-one scaffold. mdpi.com

Key Features of Oxalate-Derived Alkoxycarbonylation:

Metal-free conditions: Enhances the environmental friendliness of the synthesis. mdpi.com

Readily available starting materials: Oxalates are easily prepared from common alcohols. mdpi.com

Direct introduction of ester functionality: Circumvents the need for pre-functionalized substrates. mdpi.com

Giese Reaction Applications for Chroman-4-one Derivatives

The Giese reaction, a radical-based carbon-carbon bond-forming reaction, has been adapted for the synthesis of chroman-4-one derivatives. A notable example is a doubly decarboxylative, photoredox synthesis of 2-substituted-chroman-4-ones. rsc.orgrsc.org This process involves the reaction of chromone-3-carboxylic acids with alkyl radical precursors, such as N-(acyloxy)phthalimides, under visible light irradiation. rsc.orgrsc.orgresearchgate.net

The reaction proceeds through two independent decarboxylation events. rsc.orgrsc.org The first decarboxylation initiates the catalytic cycle, and the second completes the process. rsc.orgrsc.org This method provides access to biologically relevant 2-substituted-chroman-4-ones in good to high yields under mild conditions. rsc.org The use of visible light and a photoredox catalyst makes this a modern and sustainable approach. rsc.orgrsc.org

Multicomponent Reaction Paradigms

Multicomponent reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. numberanalytics.comnih.gov These reactions are characterized by high atom economy, efficiency, and the ability to generate molecular diversity. numberanalytics.comnih.gov

Michael Addition-Driven Convergent Syntheses

A Michael addition-driven four-component reaction has been developed for the derivatization of chromones, leading to the synthesis of 4-oxochroman-2-carboxamides. rsc.org This one-pot protocol strategically suppresses the competing Ugi four-component reaction without the need for a catalyst. rsc.org The reaction can be expanded to synthesize tetrazole-substituted chromones by replacing the carboxylic acid component with trimethylsilyl (B98337) azide (B81097) (TMSN3). rsc.org The Michael addition, or conjugate addition, is a thermodynamically controlled reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. organic-chemistry.org

Ugi-Type Multicomponent Assemblages for Chroman-4-one Derivatives

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of multicomponent chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgtechniques-ingenieur.fr While direct applications for the synthesis of the core chroman-4-carboxylic acid are less common, variations and post-Ugi modifications are employed to generate related heterocyclic structures. researchgate.net For instance, Ugi adducts can undergo subsequent cyclization reactions to form various N-heterocycles. researchgate.net The Ugi reaction is known for its high atom economy and the ability to rapidly generate libraries of complex molecules. wikipedia.orgnih.gov The mechanism involves the formation of an imine, which is then protonated and attacked by the isocyanide, followed by nucleophilic addition of the carboxylate and a final Mumm rearrangement. wikipedia.org

Other Atom-Economical Multicomponent Strategies

Beyond specific named reactions, the development of atom-economical multicomponent strategies remains a key goal in green chemistry. jocpr.com The principle of atom economy focuses on maximizing the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste. jocpr.com Addition reactions are inherently atom-economical as they combine reactants to form a single, larger product without the loss of atoms. jocpr.com

For the synthesis of chroman-4-one derivatives, various strategies are being explored that adhere to these principles. These include catalytic processes that enable the use of simple, readily available starting materials and minimize the need for stoichiometric reagents. nih.gov The development of such green and efficient methods is crucial for the sustainable production of these important pharmaceutical scaffolds. nih.gov

Stereoselective and Asymmetric Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure this compound and its derivatives is of significant interest due to the prevalence of the chiral chroman scaffold in biologically active molecules. Stereoselective and asymmetric methodologies are crucial for accessing single enantiomers, which often exhibit distinct pharmacological profiles. These advanced strategies can be broadly categorized into enantioselective catalysis, diastereoselective routes, biocatalytic methods, and chiral resolution.

Enantioselective Catalysis for Chiral Chroman Systems

Enantioselective catalysis involves the use of a substoichiometric amount of a chiral catalyst to convert a prochiral substrate into a chiral product with a preference for one enantiomer. This approach is highly efficient and atom-economical. For the synthesis of chiral chroman systems, both organocatalysis and transition metal catalysis have proven to be powerful tools.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. A prominent strategy for synthesizing chiral chromans is the intramolecular oxy-Michael addition. rsc.org In this approach, a phenol (B47542) derivative containing an α,β-unsaturated carbonyl moiety undergoes cyclization, with the chirality being induced by a bifunctional organocatalyst.

Cinchona alkaloid-based catalysts, which possess both a basic amine site (e.g., a quinuclidine (B89598) nitrogen) to deprotonate the phenolic hydroxyl group and a hydrogen-bond donor site (e.g., a urea (B33335) or thiourea (B124793) group) to activate the Michael acceptor, are particularly effective. rsc.orgyoutube.com The catalyst forms a complex with the substrate, orienting it in a chiral pocket and facilitating the intramolecular attack of the phenoxide onto the enone system from a specific face, thereby controlling the stereochemistry of the newly formed chiral center at the C2 position. While many examples focus on chroman-4-one precursors, this methodology is directly applicable to substrates that would yield this compound derivatives, such as by using an α,β-unsaturated ester as the Michael acceptor. Proline and its derivatives are also foundational organocatalysts, capable of forming chiral enamines that can participate in various asymmetric reactions to build the chroman core. youtube.com

The development of organocatalyzed enantioselective methods for synthesizing helically chiral molecules has also been reported, demonstrating the power of catalysts to control complex stereochemical features. nih.gov

Table 1: Organocatalytic Approaches for Chiral Chroman Synthesis

Catalyst TypeReaction TypeSubstrateKey Feature
Cinchona Alkaloid-UreaIntramolecular oxy-Michael AdditionPhenol with (E)-α,β-unsaturated ketone/esterBifunctional activation of nucleophile and electrophile. rsc.org
ProlineAldol / Michael ReactionsAldehydes/KetonesFormation of a transient chiral enamine intermediate. youtube.com
Chiral Phosphoric AcidPovarov Reaction / Aromatization---Used for enantioselective synthesis of related azahelicenes. nih.gov

Transition metal catalysis offers a complementary set of tools for asymmetric synthesis, often enabling reactions that are not feasible with other methods. For the construction of chiral chromans, palladium-catalyzed reactions have been particularly noteworthy.

An enantioselective intramolecular allylic C-H oxidation has been developed to generate optically active chromans. acs.org This reaction, facilitated by the cooperative catalysis of a palladium complex with a chiral phosphoramidite (B1245037) ligand and a carboxylic acid co-catalyst, transforms an achiral allylic phenol substrate into a chiral chroman. The mechanism is believed to involve a palladium-catalyzed allylic C-H activation followed by an asymmetric allylic alkoxylation, where the chiral ligand dictates the facial selectivity of the nucleophilic attack by the phenol. acs.org

Furthermore, decarboxylative reactions, which form a new bond while extruding carbon dioxide, have emerged as a useful strategy. nih.gov For instance, a doubly decarboxylative Michael reaction between chromone-3-carboxylic acids and pyridylacetic acid has been shown to produce substituted chroman-4-ones. nih.gov While this specific example is not asymmetric, the principle could be adapted to an enantioselective variant by employing a chiral transition metal catalyst capable of controlling the stereochemistry of the protonation or addition step. Rhodium-catalyzed C-H insertion reactions also represent a powerful method for creating complex carbocycles with high enantioselectivity. chemrxiv.org

Table 2: Transition Metal-Catalyzed Asymmetric Synthesis of Chromans

Metal/Ligand SystemReaction TypeMechanistic HighlightRef.
Palladium / Chiral PhosphoramiditeIntramolecular Allylic C-H OxidationAsymmetric allylic alkoxylation following C-H activation. acs.org
Rhodium / Chiral LigandC-H InsertionEnantioselective insertion of a donor/donor carbene. chemrxiv.org

Diastereoselective Synthetic Routes

Diastereoselective synthesis aims to control the relative stereochemistry between two or more newly formed stereocenters. This is often achieved by using a substrate that already contains a chiral center, which then directs the stereochemical outcome of subsequent transformations.

A notable example is the diastereoselective formal synthesis of Berkelic Acid, which features a complex chroman spiroketal core. nih.gov The strategy involved an inverse demand Diels-Alder reaction between an o-quinone methide (o-QM) intermediate and a chiral exocyclic enol ether. The inherent chirality of the enol ether guided the cycloaddition to afford the chroman core with high diastereoselectivity. Subsequent steps, including spiroketal equilibration and intramolecular benzylic oxidation, also proceeded with excellent stereocontrol, ultimately leading to a key intermediate in the synthesis of the natural product. nih.gov Such strategies, where existing stereochemistry dictates the formation of new stereocenters, are fundamental to the synthesis of complex molecules containing the this compound motif.

Biocatalytic Approaches and Enzymatic Kinetic Resolutions

Biocatalysis leverages enzymes as highly efficient and stereoselective catalysts for organic synthesis, often under mild, environmentally friendly conditions. For accessing chiral chromanols, which are direct precursors to chroman-4-carboxylic acids, the enzymatic reduction of the corresponding chroman-4-one is a key strategy.

Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exceptionally high enantioselectivity. frontiersin.org In a kinetic resolution (KR) process, one enantiomer of a racemic chroman-4-one is reduced much faster than the other, allowing for the separation of a chiral alcohol and the unreacted ketone enantiomer. However, this method is limited to a theoretical maximum yield of 50% for each product. frontiersin.org

A more advanced approach is dynamic kinetic resolution (DKR). In DKR, the enzymatic reduction is coupled with a racemization catalyst (either chemical or another enzyme) that continuously interconverts the ketone enantiomers. This allows the enzyme to theoretically convert the entire racemic starting material into a single enantiomer of the desired alcohol product, achieving yields approaching 100%. frontiersin.org This biocatalytic reduction provides an efficient route to enantiopure chromanols, which can then be oxidized to the target this compound.

Chiral Resolution Techniques for this compound Stereoisomers

When a racemic mixture of this compound is synthesized, it must be separated into its constituent enantiomers through a process known as chiral resolution. wikipedia.org

The most established method for resolving racemic carboxylic acids is the formation of diastereomeric salts. libretexts.org This involves reacting the racemic acid with an enantiomerically pure chiral base, such as brucine, strychnine, or a synthetic amine like a phenylglycine alkyl ester. libretexts.orggoogle.com The resulting salts, (R-acid)•(R-base) and (S-acid)•(R-base), are diastereomers and thus have different physical properties, most importantly, different solubilities. libretexts.org This difference allows one diastereomeric salt to be selectively crystallized from the solution. numberanalytics.com After separation, the pure enantiomer of the carboxylic acid is recovered by treating the salt with a strong acid to liberate it from the chiral resolving agent. wikipedia.org

Another powerful technique is chiral chromatography. numberanalytics.comnih.gov High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can effectively separate the enantiomers of this compound. The enantiomers interact differently with the chiral environment of the column, leading to different retention times and allowing for their separation on both analytical and preparative scales. nih.gov

Table 3: Common Chiral Resolving Agents for Carboxylic Acids

Resolving Agent TypeExamplePrinciple of SeparationRef.
Natural AlkaloidsBrucine, QuinineFormation and fractional crystallization of diastereomeric salts. libretexts.org
Synthetic Chiral Amines(-)-Phenylglycine ethyl esterFormation and fractional crystallization of diastereomeric salts. google.com
Chiral Acids(+)-Camphor-10-sulfonic acidUsed to resolve racemic bases, applying the same principle. libretexts.org

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry increasingly prioritizes methodologies that are environmentally benign, atom-economical, and energy-efficient. The synthesis of the chroman-4-one core, a close analogue and precursor to this compound, has been a fertile ground for the application of green chemistry principles, leading to the development of novel redox-neutral, metal-free, and light-driven reactions.

Redox-neutral reactions represent a highly efficient synthetic strategy as they avoid the use of stoichiometric oxidants or reductants, which often generate wasteful byproducts. chemrxiv.orgrsc.org In the context of chroman synthesis, visible-light-driven photoredox-neutral processes have been developed. nih.govfrontiersin.org One such strategy involves the alkene acylarylation of alkenoic acids with cyanoarenes. nih.govfrontiersin.org This method enables the synthesis of 3-(arylmethyl)chroman-4-ones without the need for external oxidants or metal catalysts. nih.govfrontiersin.org The process is initiated by a phosphoranyl radical-mediated acyl radical generation, followed by a cyclization and radical-radical coupling sequence. nih.gov

Another approach leverages dual metal photoelectrocatalysis for the redox-neutral decarboxylative coupling of fluoroalkyl carboxylic acids. rsc.org While not directly applied to this compound itself, this principle of integrating photocatalysis with electrocatalysis to achieve redox neutrality for challenging transformations showcases a promising future direction. rsc.orgproquest.com Photocatalyzed redox-neutral decarboxylative alkylation has also been achieved by coupling N-hydroxyphthalimide (NHPI) esters with heteroaryl methanamines, where a copper complex acts as the photocatalyst to generate radical intermediates that combine to form new carbon-carbon bonds. rsc.org

Table 1: Examples of Redox-Neutral Synthesis of Chroman-4-one Derivatives

Starting Materials Reaction Type Key Features Product Class Citation
Alkenoic Acid + Cyanoarene Visible-light photoredox-neutral alkene acylarylation Metal-free, oxidant-free, 3DPAFIPN photocatalyst 3-(Arylmethyl)chroman-4-ones nih.govfrontiersin.org
Heteroaryl methanamines + NHPI esters Photocatalyzed decarboxylative alkylation Redox-neutral, Copper photocatalyst Alkylated heteroaromatics rsc.org

The elimination of transition metals from synthetic protocols is a key goal of green chemistry, as it circumvents issues of cost, toxicity, and contamination of the final products. Significant progress has been made in the metal-free synthesis of chroman-4-one derivatives.

One prominent metal-free approach involves the cascade radical annulation of 2-(allyloxy)arylaldehydes. researchgate.net This strategy can be triggered by various radical precursors under metal-free conditions. researchgate.netresearchgate.net For instance, carbamoyl radicals, generated from oxamic acids, undergo a decarboxylative radical cascade cyclization to produce amide-containing chroman-4-ones. researchgate.net Similarly, alkoxycarbonyl radicals generated from oxalates in the presence of ammonium persulfate ((NH₄)₂S₂O₈) can be used to synthesize ester-containing chroman-4-ones. mdpi.com

Electrosynthesis offers another powerful metal-free alternative. proquest.com An electrochemically induced decarboxylative functionalization of chromone-3-carboxylic acids with N-hydroxyphthalimide (NHPI) esters as alkyl radical precursors provides a direct route to 2-substituted chroman-4-ones. proquest.com This method is notable for avoiding catalysts altogether, relying on electric current for the reductive decarboxylation of the NHPI esters. proquest.com

Furthermore, a metal- and aldehyde-free synthesis of 3-(arylmethyl)chroman-4-ones has been developed using a visible-light-driven photoredox-neutral strategy with an organic photocatalyst (3DPAFIPN). nih.govfrontiersin.org This reaction proceeds with good functional group tolerance, accommodating various substituents on the aromatic rings of the starting materials. nih.gov

Table 2: Comparison of Metal-Free Methodologies for Chroman-4-one Synthesis

Methodology Radical Source Key Reagents/Conditions Product Type Citation
Cascade Radical Annulation Oxamic Acids K₂S₂O₈ Carbamoylated Chroman-4-ones researchgate.net
Cascade Radical Annulation Oxalates (NH₄)₂S₂O₈, DMSO-H₂O, 90 °C Ester-containing Chroman-4-ones mdpi.com
Electrosynthesis N-hydroxyphthalimide esters Electric current, reductant 2-Alkyl-chroman-4-ones proquest.com
Visible-Light Photocatalysis Alkenoic Acid 3DPAFIPN (photocatalyst), blue LED 3-(Arylmethyl)chroman-4-ones nih.govfrontiersin.org

Visible light is an abundant, inexpensive, and sustainable energy source, and its use in photoredox catalysis has revolutionized organic synthesis. rsc.org Several methods for synthesizing chroman-4-one scaffolds utilize visible-light-mediated transformations. nih.govresearchgate.netnih.govresearchgate.net

A doubly decarboxylative Giese reaction has been developed for the synthesis of 2-substituted-chroman-4-ones. nih.govresearchgate.net This reaction couples chromone-3-carboxylic acids with N-(acyloxy)phthalimides, which serve as alkyl radical precursors. nih.govresearchgate.net The process involves two separate decarboxylation events, initiated by a photoredox catalyst under visible light irradiation, making it a unique application of free carboxylic acids as activated olefins in radical transformations. nih.govresearchgate.net

Cascade radical cyclizations of 2-(allyloxy)arylaldehydes can also be initiated by visible-light photoredox catalysis to construct 3-substituted chroman-4-ones. researchgate.net These reactions demonstrate broad substrate scope and mild reaction conditions. researchgate.net For example, a visible-light-driven, metal-free photoredox-neutral alkene acylarylation allows for the efficient synthesis of 3-(arylmethyl)chroman-4-ones from readily available alkenoic acids and cyanoarenes. nih.govfrontiersin.org This protocol operates at room temperature under blue LED irradiation using an organic photosensitizer. nih.govfrontiersin.org

Directed Functionalization Strategies for this compound Scaffolds

Beyond the synthesis of the core chroman ring system, its targeted functionalization is crucial for modulating biological activity and physicochemical properties. Strategies have been developed for the specific introduction of various substituents, including halogens and amino acid-derived fragments.

The incorporation of halogens into organic molecules is a common strategy in medicinal chemistry to alter properties such as lipophilicity, metabolic stability, and binding affinity. While direct halogenation of a pre-formed this compound can be challenging, several synthetic methods for chroman-4-ones are highly tolerant of halogen substituents on the starting materials, providing a straightforward route to halogenated products.

For example, the visible-light-driven, metal-free synthesis of 3-(arylmethyl)chroman-4-ones via alkene acylarylation has been shown to be compatible with a range of halogenated substrates. nih.gov Alkenoic acids bearing fluoro, chloro, and bromo substituents on the aromatic ring react efficiently to afford the corresponding halogenated chroman-4-ones in good yields. nih.gov Similarly, the electrochemical synthesis of 2-substituted chroman-4-ones proceeds effectively with halogen-substituted chromone-3-carboxylic acids. proquest.com

Table 3: Synthesis of Halogenated Chroman-4-one Derivatives

Synthetic Method Halogenated Precursor Position of Halogen Product Citation
Alkene Acylarylation Halogenated Alkenoic Acid Aromatic ring 3-(Halogenated-arylmethyl)chroman-4-one nih.gov
Electrochemical Synthesis Halogenated Chromone-3-carboxylic Acid Chromone (B188151) ring 2-Alkyl-6-halogen-chroman-4-one proquest.com
Doubly Decarboxylative Reaction Halogenated Chromone-3-carboxylic Acid Chromone ring 2-Alkyl-6/7-halogen-chroman-4-one nih.gov

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess improved stability and pharmacokinetic properties. nih.govmdpi.comwjarr.com Incorporating amino acid side chains or peptidomimetic motifs onto the chroman scaffold can generate novel structures with potential therapeutic applications.

A visible-light-mediated synthesis has been developed for 3-alkyl-substituted chroman-4-one derivatives via the deaminative alkylation of amino acid-derived Katritzky salts. researchgate.net This approach allows for the tandem cyclization with o-(allyloxy)arylaldehydes, effectively transferring an alkyl group derived from a natural amino acid to the C3 position of the chroman-4-one core. researchgate.net This method exhibits good functional-group compatibility and provides access to a variety of chroman-4-ones decorated with fragments that mimic amino acid side chains. researchgate.net This strategy is significant as it directly links the structural diversity of amino acids, which are not directly encoded by the genetic code, to the privileged chroman scaffold, opening avenues for creating novel peptidomimetics. nih.gov The modification of the C-terminus of peptides is a known strategy to enhance biological activity, and linking a chroman moiety represents a novel approach in this area. nih.gov

Amide and Oxadiazole Analog Synthesis

The synthesis of amide and oxadiazole analogs of this compound involves multi-step strategies that leverage the reactivity of the carboxylic acid moiety. These transformations are crucial for creating structurally diverse molecules.

The formation of amide analogs typically begins with the activation of the parent this compound. A common method involves the use of coupling agents such as N,N'-carbonyldiimidazole (CDI). This reagent activates the carboxylic acid, facilitating a subsequent substitution reaction with a desired primary or secondary amine to yield the corresponding chroman-4-carboxamide. gu.se

The synthesis of 1,3,4-oxadiazole analogs can be achieved through several modern synthetic routes, often using the corresponding amide or carboxylic acid as a precursor. One advanced methodology involves an iridium-catalyzed reductive three-component coupling reaction. nih.govresearchgate.net This process can unite a tertiary amide (or lactam), a carboxylic acid, and (N-isocyanimino)triphenylphosphorane under mild conditions to form the α-amino 1,3,4-oxadiazole. nih.govresearchgate.net While this is a general method, it is applicable to the synthesis of complex chroman derivatives. Another established route involves the cyclization of a 1,2-diacylhydrazine, which itself can be formed from the reaction of a hydrazide with an activated carboxylic acid derivative. nih.gov Furthermore, 2-amino-1,3,4-oxadiazoles can be efficiently synthesized via the reaction of a hydrazide with cyanogen (B1215507) bromide under ultrasound-assisted conditions or through the cyclodesulfurization of acylthiosemicarbazides. researchgate.net

These transformations from a carboxylic acid to an amide and subsequently to an oxadiazole represent a common pathway for the late-stage functionalization of complex molecules.

Table 1: General Synthesis Strategies for Amide and Oxadiazole Analogs

Target AnalogPrecursorKey Reagents/Reaction TypeNotes
Amide This compoundN,N'-Carbonyldiimidazole (CDI), AmineActivation of the carboxylic acid followed by nucleophilic substitution. gu.se
1,3,4-Oxadiazole Tertiary Amide, Carboxylic AcidIridium Catalyst, (N-isocyanimino)triphenylphosphoraneReductive three-component coupling reaction. nih.govresearchgate.net
1,3,4-Oxadiazole Hydrazide, Carboxylic Acid DerivativeDehydrating AgentTraditional method involving cyclization of a diacylhydrazine intermediate. nih.gov
2-Amino-1,3,4-Oxadiazole HydrazideCyanogen Bromide, UltrasoundAn efficient method for producing amino-substituted oxadiazoles. researchgate.net

Pyridylmethylation Strategies

A notable strategy for the synthesis of pyridylmethyl-substituted chroman-4-ones is the doubly decarboxylative Michael-type addition. nih.gov This method provides an efficient route to C-C bond formation under Brønsted base catalysis, yielding biologically relevant 2-(pyridylmethyl)chroman-4-ones in good to excellent yields. nih.gov

The reaction involves the coupling of a pyridylacetic acid with a chromone-3-carboxylic acid. nih.gov The carboxylate group in each starting material serves a dual purpose: it activates the respective molecule and is subsequently removed via decarboxylation. nih.gov Mechanistic studies confirm the decarboxylative pathway. The process is initiated by the base-catalyzed decarboxylation of pyridylacetic acid to form a nucleophilic enolate intermediate. This intermediate then undergoes a Michael-type addition to the chromone-3-carboxylic acid, which subsequently decarboxylates to afford the final 2-(pyridylmethyl)chroman-4-one product. nih.gov

Optimization studies have shown that the reaction proceeds effectively using an organic base in a suitable solvent. nih.gov Attempts to develop an enantioselective variant of this cascade reaction using cinchona alkaloid derivatives as catalysts have also been explored. nih.gov

Table 2: Examples of Synthesized 2-(Pyridylmethyl)chroman-4-ones via Doubly Decarboxylative Addition

Pyridylacetic AcidChromone-3-carboxylic AcidBaseProduct Yield
2-Pyridylacetic acidChromone-3-carboxylic acidDBU85%
2-Pyridylacetic acid6-Chlorochromone-3-carboxylic acidDBU89%
2-Pyridylacetic acid6-Bromochromone-3-carboxylic acidDBU91%
4-Pyridylacetic acidChromone-3-carboxylic acidDBU95%
Data sourced from a study on doubly decarboxylative synthesis. nih.gov

Spiro-Compound Synthesis

The synthesis of spiro-compounds incorporating a chroman framework is a significant area of research, leading to complex three-dimensional structures. Several distinct strategies have been developed to construct these architectures.

One prominent method involves the synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives. clockss.orgnih.gov A key step in a practical synthesis route is the reaction of a suitable 2-hydroxy-acetophenone derivative with tert-butyl 4-oxopiperidine-1-carboxylate in the presence of a base like pyrrolidine. clockss.org This sequence proceeds via an initial condensation followed by an intramolecular oxa-Michael addition to form the spiro-chromanone ring system. clockss.org The resulting spiro-ketone can be further modified, for instance, by reduction with sodium borohydride (B1222165) to yield the corresponding spiro-alcohol. clockss.org

Another powerful technique for creating spiro-chromanones is the [4+2] cycloaddition reaction . This has been successfully employed in the regioselective synthesis of complex spiro[pyrrole-3,3'-chroman-4'-ones]. researchgate.net The reaction occurs between an (E)-3-arylidene-4-chromanone and a Reissert salt, such as 2-benzoyl-1,2-dihydroisoquinoline-1-carbonitrile (B1584338) tetrafluoroborate, to produce the spiro-adducts in good yields. researchgate.net

Furthermore, spirocyclic chroman derivatives can be prepared starting from different points on the chroman scaffold. For example, a synthetic pathway beginning with (S)-chroman-4-amine has been used to generate spirocyclic chromane (B1220400) derivatives that act as p300/CBP inhibitors. nih.gov This highlights the versatility of the chroman core in accessing diverse spiro-compounds.

Table 3: Methodologies for Spiro-Compound Synthesis from Chroman Precursors

Spiro-Compound TypeKey Precursor(s)Key Reagents/Reaction TypeReference
spiro[chroman-2,4'-piperidine]2-Hydroxy-acetophenone derivative, 4-Oxopiperidine derivativePyrrolidine (Base), Intramolecular oxa-Michael addition clockss.org
spiro[pyrrole-3,3'-chroman](E)-3-Arylidene-4-chromanone, Reissert salt[4+2] Cycloaddition researchgate.net
spiro[chroman-4-oxazolidinedione](S)-Chroman-4-amineMulti-step synthesis involving acylation and cyclization nih.gov

Molecular Structure Elucidation and Spectroscopic Analysis of Chroman 4 Carboxylic Acid

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the three-dimensional atomic arrangement of a molecule in its solid state, providing precise data on bond lengths, bond angles, and torsional angles. This technique is particularly crucial for establishing the absolute configuration of chiral centers. For a molecule like Chroman-4-carboxylic acid, which possesses a stereocenter at the C4 position, single-crystal X-ray diffraction would provide definitive proof of its (R) or (S) configuration.

While specific crystal structure data for this compound is not extensively detailed in publicly available literature, the analysis of closely related structures provides insight into the expected molecular geometry and intermolecular interactions. For instance, the crystal structure of 4-oxo-4H-chromene-3-carboxylic acid, a related chromone (B188151) derivative, has been determined. nih.gov In this analogue, the chromone ring system is essentially planar. nih.gov The crystal packing is stabilized by a network of stacking interactions and C–H···O hydrogen bonds. nih.gov An analysis of this compound would similarly reveal the conformation of the dihydropyran ring, which is not planar like a chromone ring, and detail the hydrogen-bonding networks formed by the carboxylic acid group, which typically exist as hydrogen-bonded dimers in the solid state. libretexts.org

The type of data obtained from a single-crystal X-ray analysis is summarized in the table below, using the reported data for 4-oxo-4H-chromene-3-carboxylic acid as a representative example.

Table 1: Example Crystal Data for a Related Chromone Derivative (4-oxo-4H-chromene-3-carboxylic acid) This table is for illustrative purposes to show the type of data obtained from X-ray crystallography.

ParameterValueReference
Chemical FormulaC10H6O4 nih.gov
Molecular Weight190.15 nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP21/c nih.gov
Unit Cell Dimensionsa = 18.017 Å, b = 5.549 Å, c = 8.017 Å, β = 92.49° nih.gov
Intermolecular InteractionsStacking interactions and C–H···O hydrogen bonds nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule in solution. Through a combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) techniques like COSY and HMBC, the precise connectivity of atoms can be established.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the diastereotopic protons of the dihydropyran ring, and the highly deshielded carboxylic acid proton. The carboxylic acid proton characteristically appears as a broad singlet in the downfield region of 10–12 ppm. libretexts.orglibretexts.org The protons on the carbon adjacent to the carboxylic acid (H4) would also be shifted downfield. The aromatic protons would appear in the typical aromatic region, with their splitting patterns revealing the substitution pattern on the benzene (B151609) ring.

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is a key diagnostic signal, expected to resonate in the 160-180 ppm range. libretexts.org The carbons of the aromatic ring and the aliphatic carbons of the chroman moiety would appear in their characteristic regions. Data from related chroman-4-one structures can help in assigning these signals. nih.govmdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on general chemical shift ranges for functional groups and data from analogous structures.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
-COOH10.0 - 12.0 (broad s)170 - 185Shift is concentration and solvent dependent. libretexts.orgprinceton.edu
C2~4.3 (m)~65Protons are diastereotopic.
C3~2.2 (m)~25Protons are diastereotopic.
C4~3.8 (t)~40Shifted downfield by adjacent COOH group.
C4a-~120Quaternary carbon.
C5-C86.8 - 7.5 (m)115 - 130Aromatic region, specific shifts depend on substitution.
C8a-~155Quaternary carbon attached to oxygen.

Mass Spectrometry Fragmentation Pathways and Analysis

Mass spectrometry (MS) provides information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns. For this compound (Molecular Weight: 178.18 g/mol ), electron ionization (EI) would likely induce several characteristic fragmentation pathways common to carboxylic acids.

A primary fragmentation would be the cleavage of bonds adjacent to the carbonyl group. libretexts.org The loss of the entire carboxyl group as a radical (•COOH) would lead to a fragment ion at m/z 133 ([M-45]⁺). Another common fragmentation is the loss of a hydroxyl radical (•OH), resulting in a prominent acylium ion at m/z 161 ([M-17]⁺). libretexts.org The molecular ion peak ([M]⁺) at m/z 178 would also be expected. Further fragmentation of the chroman ring system can occur, such as through a retro-Diels-Alder reaction, leading to additional diagnostic peaks.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/zProposed FragmentFormulaNotes
178[M]⁺[C10H10O3]⁺•Molecular Ion
161[M - OH]⁺[C10H9O2]⁺Loss of hydroxyl radical, formation of an acylium ion. libretexts.org
133[M - COOH]⁺[C9H9O]⁺Loss of carboxyl group. libretexts.org
134[M - CO2]⁺•[C9H10O]⁺•Decarboxylation.
105[C8H9]⁺[C8H9]⁺Further fragmentation of the [M - COOH]⁺ ion.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Specific Optical Rotation (SOR), are indispensable for investigating the stereochemistry of chiral molecules. mdpi.com These methods measure the differential absorption or rotation of plane-polarized light by a chiral sample. photophysics.com For this compound, the C4 atom is a chiral center, leading to two enantiomers, (R) and (S).

The absolute configuration of these enantiomers can be determined by analyzing their CD spectra. The chromane (B1220400) ring system has a defined helicity, and empirical helicity rules correlate the sign of the Cotton effects in the CD spectrum with the absolute configuration. researchgate.net Studies on related chiral chromanes have established that the helicity of the dihydropyran ring dictates the sign of specific electronic transitions in the CD spectrum. mdpi.comresearchgate.net For example, for 2-carboxyl chromanes, a P-helicity (clockwise twist) of the ring has been correlated with a positive specific optical rotation. mdpi.com A similar correlation would be expected for the 4-substituted analogue.

By comparing the experimentally measured CD spectrum of an enantiomer of this compound with spectra predicted by quantum mechanical calculations, the absolute configuration can be confidently assigned. This combination of experimental and theoretical chiroptical analysis provides a powerful, non-destructive alternative to X-ray crystallography for stereochemical characterization.

Computational Chemistry and Theoretical Investigations of Chroman 4 Carboxylic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular electronic properties. By approximating the many-electron wavefunction in terms of the electron density, DFT provides a balance between computational cost and accuracy, making it suitable for studying molecules of moderate size like Chroman-4-carboxylic acid.

The electronic structure of a molecule governs its physical and chemical properties. In the carboxylic acid group, the carbon and both oxygen atoms are typically sp2 hybridized, forming a planar structure with delocalized π electrons. This delocalization contributes to the stability of the carboxylate anion.

Theoretical studies on closely related isomers, such as chromone-3-carboxylic acid, provide valuable insights into the electronic landscape. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding electronic transitions and reactivity. For chromone-3-carboxylic acid, calculations have shown that the HOMO is primarily located on the pyrone ring, while the LUMO is centered on the carboxylic acid group. This indicates that an electronic transition from the ground state to the first excited state involves a charge transfer from the pyrone ring system to the carboxylic acid moiety.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. For chromone-3-carboxylic acid, the calculated HOMO-LUMO energy gap is 2.9494 eV. Similar analyses for this compound would be essential to characterize its specific electronic behavior.

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. These mathematical expressions, derived from the molecule's electronic structure, predict its behavior in chemical reactions. Key global reactivity descriptors include:

Chemical Potential (μ) : Describes the tendency of electrons to escape from the system.

Hardness (η) and Softness (S) : Measure the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electronegativity (χ) : Measures the power of an atom or group to attract electrons.

Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons.

These descriptors are invaluable for predicting reactivity, toxicity, and other properties of bioactive molecules. For instance, the electrophilicity of carboxylic acid functionalities can be enhanced at specific carbon positions within a molecule. While specific DFT calculations for this compound are not extensively documented, data from the analogous chromone-3-carboxylic acid can serve as a reference.

Table 1: Calculated Global Reactivity Descriptors for Chromone-3-carboxylic Acid This interactive table presents DFT-calculated values for key reactivity descriptors of a structural isomer, providing insight into its chemical behavior.

DescriptorSymbolCalculated Value (eV)
HOMO EnergyE_HOMO-5.6844
LUMO EnergyE_LUMO-2.7350
Energy GapΔE2.9494
Ionization PotentialI5.6844
Electron AffinityA2.7350
Electronegativityχ4.2097
Global Hardnessη1.4747
Global SoftnessS0.6781
Electrophilicity Indexω5.9923

Source: Based on data for chromone-3-carboxylic acid.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, offers a rigorous method for defining atomic and bonding properties based on the topology of the electron density. QTAIM partitions a molecule into atomic basins, each containing a single nucleus that acts as an attractor for the electron density.

This approach allows for the characterization of chemical bonds by locating bond critical points (BCPs) in the electron density between two nuclei. The properties at these BCPs, such as the electron density value and its Laplacian, provide a quantitative description of the bond's nature (e.g., covalent vs. ionic or closed-shell interaction). QTAIM enables the calculation of various atomic properties, providing a framework to understand the additive and characteristic nature of functional groups within a molecule.

While QTAIM is a powerful tool for elucidating molecular structure and bonding, specific studies applying this method to characterize the intramolecular interactions and bonding topology of this compound are not prominent in the surveyed scientific literature. Such an analysis would be beneficial to precisely define the atomic charges and the nature of the covalent and non-covalent interactions within the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations generate a trajectory of conformations, providing a dynamic picture of the molecule's behavior. This technique is essential for conformational analysis, which aims to identify the diverse, low-energy three-dimensional structures a flexible molecule can adopt.

For a molecule like this compound, MD simulations can explore its conformational landscape, revealing the most stable or populated conformers in different environments (e.g., in a vacuum or in a solvent). The quality of the simulation depends heavily on the accuracy of the force field used, which defines the potential energy of the system. By analyzing the simulation trajectory, one can understand how intermolecular interactions, such as hydrogen bonds with solvent molecules or other solutes, influence the molecule's structure and dynamics.

Although MD simulations are a standard tool for studying molecular conformation and interactions, specific studies detailing the conformational preferences and intermolecular interaction patterns of this compound are not widely available in the reviewed literature. Applying this method could provide significant insights into its behavior in biological systems, such as how it fits into a receptor binding pocket.

Computational Elucidation of Reaction Mechanisms

Understanding the detailed mechanism of a chemical reaction is fundamental to controlling its outcome and designing new synthetic routes. Computational chemistry offers tools to elucidate reaction mechanisms by mapping the potential energy surface (PES) of a reaction. This involves locating the geometries and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them.

The synthesis of the chroman-4-one core, a structure closely related to this compound, has been the subject of mechanistic studies. For example, a method for synthesizing ester-containing chroman-4-ones involves a cascade radical cyclization. Preliminary mechanistic experiments, supported by DFT calculations, suggest a pathway initiated by the generation of an alkoxycarbonyl radical. Another study details a doubly decarboxylative Michael-type addition to form chroman-4-one derivatives, confirming the reaction pathway through mechanistic studies. These investigations demonstrate how computation can validate or propose reaction pathways, providing a step-by-step description of bond-breaking and bond-forming events.

In Silico Prediction of Stereochemical Outcomes

Many chemical reactions can produce multiple stereoisomers, and predicting and controlling this stereoselectivity is a major goal in organic synthesis. In silico methods are increasingly used to predict the stereochemical outcome of reactions by calculating the relative energies of the different diastereomeric or enantiomeric transition states. The pathway with the lower activation energy is predicted to be the major product channel.

In the synthesis of chroman derivatives, computational studies have been used to explain observed stereoselectivity. For instance, in the synthesis of a 3-bromo-2-pentylchroman-4-one, a diastereomeric mixture was obtained with the cis-isomer as the major product. Computational studies were performed to confirm the higher thermodynamic stability of this cis-product. Furthermore, research into developing enantioselective syntheses of chroman-4-ones has involved screening various chiral organocatalysts. While the initial attempts yielded low enantioselectivity, this is an area where computational screening of catalyst-substrate interactions could be instrumental in designing more effective catalysts for the asymmetric synthesis of chroman derivatives.

Applications of Artificial Intelligence and Machine Learning in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) into chemical research is revolutionizing the study and application of complex molecules like this compound. nih.govpatsnap.com These computational tools offer powerful methods for predicting molecular behavior, optimizing chemical reactions, and accelerating the discovery of new applications. sciety.orgnih.gov In the context of this compound, AI and ML are poised to significantly enhance research efficiency, particularly in the development of predictive reactivity models and the optimization of synthetic pathways.

Predicting the chemical reactivity of this compound and its derivatives is a key challenge that can be addressed by machine learning. By training algorithms on large datasets of known chemical reactions, it is possible to develop models that can forecast the outcomes of new, untested reactions. researchgate.netresearchgate.net These models can predict various parameters, including reaction yield, selectivity, and the likelihood of side-product formation.

Machine learning algorithms such as random forests, neural networks, and support vector machines are well-suited for this purpose. researchgate.netnih.gov They can identify complex, non-linear relationships between molecular descriptors (e.g., electronic properties, steric hindrance, bond energies) and reaction outcomes. For this compound, this means that researchers can computationally screen a wide range of potential reactants and conditions to identify the most promising avenues for further experimental investigation. This data-driven approach minimizes the need for extensive trial-and-error experimentation, saving time and resources. sciety.org

The development of these predictive models typically involves the following steps:

Data Curation: Assembling a large and diverse dataset of reactions involving chroman structures and carboxylic acids. This data is often sourced from chemical literature and reaction databases. nih.gov

Descriptor Calculation: Using computational chemistry software to calculate a wide range of molecular descriptors for each reactant and product.

Model Training: Training an ML algorithm on the curated dataset to learn the relationship between the molecular descriptors and the observed reaction outcomes.

Model Validation: Testing the model's predictive accuracy on a separate set of reactions that were not used during training. researchgate.net

The insights gained from these predictive models can guide the synthesis of novel this compound derivatives with desired chemical properties, accelerating the discovery of new functional molecules.

Table 1: Illustrative Example of a Dataset for Training a Reactivity Prediction Model for this compound Derivatives

Derivative Reactant Catalyst Solvent Temperature (°C) Reaction Time (h) Observed Yield (%) Predicted Yield (%)
6-Nitro-chroman-4-carboxylic acid Methanol H2SO4 Methanol 60 12 85 88
7-Methoxy-chroman-4-carboxylic acid Thionyl chloride N/A Toluene 80 4 92 90
This compound Benzylamine DCC DCM 25 24 78 80

This table is for illustrative purposes to demonstrate the type of data used in ML models.

These AI systems leverage vast reaction databases and sophisticated algorithms, such as Monte Carlo tree search and deep neural networks, to navigate the complex landscape of possible synthetic routes. nih.gov They can evaluate potential pathways based on multiple criteria, including:

Number of reaction steps

Cost of starting materials

Safety and environmental impact of the reagents and solvents chemcopilot.com

The integration of AI with automated robotic systems also holds the promise of creating fully autonomous platforms for chemical synthesis. In such a system, an AI could design a synthetic pathway, and a robot could then carry out the synthesis in the lab, with the results being fed back to the AI for further optimization.

| Estimated Cost | High | Moderate |

This table provides a hypothetical comparison to illustrate the potential benefits of AI in synthesis optimization.

Structure Reactivity Relationships and Mechanistic Foundations in Chroman 4 Carboxylic Acid Chemistry

Systematic Investigation of Substituent Electronic and Steric Effects on Reaction Pathways

The reactivity of the chroman-4-carboxylic acid framework is profoundly influenced by the nature and position of substituents on the aromatic ring. These substituents exert control over reaction pathways and rates through a combination of electronic and steric effects.

Electronic Effects: The electronic properties of substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—modulate the electron density throughout the molecule, affecting the reactivity of the carboxyl group and the stability of reaction intermediates. These effects can be quantified using the Hammett equation, which provides a linear free-energy relationship:

log(k/k₀) = σρ

where k is the rate constant for the substituted reactant, k₀ is the rate for the unsubstituted reactant, σ is the substituent constant (which depends on the substituent and its position, meta or para), and ρ is the reaction constant (which reflects the sensitivity of the reaction to electronic effects). wikipedia.org

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) are strongly electron-withdrawing. wikipedia.org They increase the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion through inductive (-I) and/or resonance (-M) effects. wikipedia.org In reactions where a negative charge develops in the transition state, EWGs typically accelerate the reaction rate (ρ > 0). viu.ca

Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) donate electron density. A methoxy group in the para position, for instance, can decrease acid strength relative to benzoic acid. libretexts.org In reactions proceeding through a carbocationic intermediate, EDGs can stabilize the positive charge, leading to significant rate acceleration (negative ρ value). viu.ca

Studies on related 2,2-dimethylchroman-4-one (B181875) derivatives have shown a good correlation between substituent chemical shifts and Hammett parameters for carbons para to the substituent, but a poor correlation for meta carbons, where the electronic effect is less effectively transmitted. mdpi.com This suggests that while electronic effects are significant, their transmission depends heavily on their position relative to the reactive center.

Steric Effects: The size and spatial arrangement of substituents can hinder the approach of reagents to a reaction site, a phenomenon known as steric hindrance. This effect is particularly important for ortho-substituents, which are in close proximity to the carboxyl group at the 4-position. Due to the complexity and reaction-specific nature of steric interactions, the Hammett equation often fails for ortho-substituted compounds. libretexts.org Large, bulky groups can block access to the carbonyl carbon or the carboxylic proton, slowing down reactions or favoring alternative pathways that are less sterically demanding.

The following table summarizes the electronic nature of common substituents and their general effect on the acidity of a benzoic acid analogue, which serves as a model for the this compound system.

Interactive Data Table: Substituent Effects on Acidity

Substituent (R) Position Hammett Constant (σ) Effect on Acidity Electronic Effect Type
-NO₂ para 0.78 Increases Strong EWG (-I, -M)
-CN para 0.66 Increases Strong EWG (-I, -M)
-Cl para 0.23 Increases EWG (-I, +M)
-H - 0.00 Reference Reference
-CH₃ para -0.17 Decreases EDG (+I)
-OCH₃ para -0.27 Decreases Strong EDG (+M, -I)

Data derived from established Hammett constant tables. viu.calibretexts.org

Detailed Elucidation of Radical and Ionic Reaction Mechanisms

The transformation of this compound and its precursors can proceed through distinct radical or ionic intermediates, leading to a diverse array of products. The chosen pathway is often dictated by reaction conditions, such as the presence of initiators, catalysts, or light.

Radical Reaction Mechanisms: Radical reactions have become a powerful tool in organic synthesis due to their unique reactivity and tolerance for various functional groups. rsc.org A key reaction involving precursors to chroman-4-carboxylic acids is the decarboxylative Giese reaction . nih.govua.es This process typically involves the photoredox-catalyzed generation of a carbon-centered radical from a carboxylic acid, which then adds to an electron-deficient alkene (a Michael acceptor). hw.ac.uk

For chromone-3-carboxylic acids, the mechanism under visible-light photocatalysis generally follows these steps: ua.eshw.ac.uk

Initiation: A photocatalyst (PC), such as an iridium complex or an organic dye, absorbs visible light and is promoted to an excited state (PC*). hw.ac.uk This excited state is a potent oxidant and can accept an electron from the carboxylate (formed by deprotonation of the carboxylic acid).

Decarboxylation: The resulting carboxyl radical is unstable and rapidly undergoes decarboxylation, extruding CO₂ and generating a carbon-centered radical at the C3 position of the chromone (B188151) ring.

Propagation (Addition): This nucleophilic carbon radical adds to a suitable Michael acceptor in a Giese-type conjugate addition.

Reduction and Protonation: The resulting radical intermediate is then reduced by the reduced form of the photocatalyst (PC⁻) to form a carbanion, which is subsequently protonated by the solvent or an additive to yield the final product. This step regenerates the ground-state photocatalyst, closing the catalytic cycle. hw.ac.uk

Radical cascade cyclizations of o-allyloxybenzaldehydes are another powerful strategy for synthesizing 3-substituted chroman-4-ones, which are structurally related to the target acid. researchgate.net These reactions proceed via an intramolecular radical addition to form the chroman ring system. researchgate.netrutgers.edu

Ionic Reaction Mechanisms: Ionic mechanisms involve the formation of charged intermediates such as carbocations or carbanions. The hydrolysis of esters or the reaction of acyl halides, both derivatives of carboxylic acids, are classic examples of ionic reactions proceeding through nucleophilic acyl substitution. youtube.com

A Brønsted acid-catalyzed reaction can be used to synthesize chromene derivatives, which are related to chromans. researchgate.net The mechanism relies on the formation of an allylic carbocation, whose fate is directed by a chiral counteranion in asymmetric variants. researchgate.net For this compound itself, many reactions of the carboxyl group proceed via ionic pathways. For example, esterification under acidic conditions (Fischer esterification) involves:

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by a strong acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.

Nucleophilic Attack: An alcohol molecule attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination: A molecule of water is eliminated, reforming the carbonyl double bond and yielding a protonated ester.

Deprotonation: The protonated ester is deprotonated to give the final ester product and regenerate the acid catalyst.

Influence of Catalytic Systems on Reaction Selectivity and Efficiency

Catalysis is fundamental to controlling the outcome of reactions involving the this compound scaffold. The choice of catalyst can dramatically alter the selectivity (chemoselectivity, regioselectivity, and stereoselectivity) and efficiency (reaction rate and yield) of a given transformation.

Catalytic Systems and Their Impact:

Photoredox Catalysis: As discussed previously, visible-light photoredox catalysis is highly effective for decarboxylative functionalization. ua.eshw.ac.uk The efficiency and selectivity can be tuned by changing the photocatalyst (e.g., iridium vs. organic dyes like acridinium (B8443388) salts), solvent, and additives. ua.esresearchgate.net For instance, certain photocatalysts perform better at lower catalyst loadings, enhancing the sustainability of the process. researchgate.net This method allows for the formation of C-C bonds under mild conditions, often with high yields. nih.gov

Transition-Metal Catalysis: Palladium and copper catalysts are widely used for cross-coupling reactions to construct the chroman core or modify it. researchgate.net For example, Pd-catalyzed intramolecular C-O bond formation is a key step in synthesizing chromanone derivatives from halo-phenols. The choice of ligand on the metal center is critical for controlling reactivity and preventing side reactions. researchgate.net Metallaphotoredox catalysis, which combines a transition metal catalyst with a photocatalyst, enables novel transformations by merging one- and two-electron pathways, allowing for the cross-ketonization of two distinct carboxylic acids, for example. nih.gov

Organocatalysis: Small organic molecules can also serve as powerful catalysts. For the synthesis of chromene derivatives, pyridine-2-carboxylic acid has been used as a bifunctional acid-base catalyst, promoting multicomponent reactions with high atom economy and excellent yields (up to 98%) under green conditions (e.g., water-EtOH solvent). rsc.org Such catalysts are often recyclable, adding to the process's sustainability. rsc.org

The following table provides a comparative overview of different catalytic systems used in the synthesis of chroman derivatives.

Interactive Data Table: Comparison of Catalytic Systems for Chroman Synthesis

Reaction Type Catalyst System Key Features Typical Yield Selectivity Control
Decarboxylative Giese Reaction Ir[dF(CF₃)ppy]₂(dtbby)PF₆ (Photocatalyst) Mild conditions, visible light, broad substrate scope Good to Excellent Addition is trans to existing substituents
Decarboxylative Giese Reaction [Acr⁺-Mes]ClO₄ (Organo-photocatalyst) Transition-metal-free, room temperature Good High regioselectivity for 1,4-addition
Multicomponent Reaction Pyridine-2-carboxylic acid (Organocatalyst) Green solvent, recyclable catalyst, high atom economy Up to 98% High product selectivity due to dual acid-base catalysis
Cross-Ketonization Ni-complex / Ir-photocatalyst (Metallaphotoredox) Couples two different carboxylic acids, no pre-activation Moderate to High Selectivity based on differential rates of activation
Intramolecular Cyclization Pd(OAc)₂ / Ligand (Transition Metal) Forms chromanone ring via C-O bond formation Varies Ligand choice is critical for efficiency and selectivity

Data synthesized from multiple sources. nih.govua.esnih.govrsc.org

Non-Covalent Interactions and Their Role in Molecular Recognition and Transformations

While covalent bonds define the primary structure of this compound, weaker non-covalent interactions govern its three-dimensional conformation and its interactions with other molecules, a process known as molecular recognition. ijacskros.commhmedical.com These interactions, though individually weak, collectively play a decisive role in catalysis, substrate binding, and biological activity. researchgate.net

The key functional groups of this compound—the carboxylic acid, the aromatic ring, and the ether oxygen—are all capable of engaging in various non-covalent interactions:

Hydrogen Bonding: The carboxylic acid group is a superb hydrogen bond donor (from the -OH) and acceptor (from the C=O). This allows it to form strong, directional interactions with catalysts, solvents, or biological receptors. ijacskros.com For instance, bifunctional catalysts like thioureas or squaramides utilize dual hydrogen bonds to activate and orient substrates in an enantioselective manner. mdpi.com The ether oxygen in the chroman ring can also act as a hydrogen bond acceptor.

π-π Stacking: The benzene (B151609) ring of the chroman system can engage in π-π stacking interactions with other aromatic systems. This involves the face-to-face or edge-to-face alignment of aromatic rings and is a crucial stabilizing force in the binding of molecules to proteins and nucleic acids. ijacskros.com

Ionic Interactions: In its deprotonated carboxylate form, the molecule can participate in strong electrostatic (ionic) interactions with positively charged species, such as metal cations or protonated amine groups in a receptor's active site. mhmedical.com

Cation-π Interactions: The electron-rich face of the aromatic ring can interact favorably with cations. This is another important force in molecular recognition, complementing the direct ionic interactions of the carboxylate. mhmedical.com

In the context of transformations, these non-covalent forces are essential for catalysis. A catalyst may use hydrogen bonding to hold the this compound substrate in a specific orientation, exposing one face to attack and thus achieving high stereoselectivity. mdpi.com The binding of a substrate to a catalyst is a molecular recognition event, where the orchestrated cooperation of multiple weak interactions leads to a stable, well-defined transition state, lowering the activation energy of the desired pathway. researchgate.net The development of synthetic receptors for carboxylic acids, which use a combination of hydrogen bonding and other interactions to achieve selective binding, exemplifies the power of harnessing non-covalent forces. ijacskros.com

Chroman 4 Carboxylic Acid in Chemical Biology and Molecular Recognition Research

Design and Application as Molecular Probes for Biomolecular Studies

The chroman-4-carboxylic acid framework serves as a valuable template for the design of molecular probes to interrogate complex biological systems. The carboxylic acid handle provides a convenient point for modification, allowing for the introduction of reporter groups or functionalities that can interact with specific biological targets.

Studies on Enzyme Inhibition Mechanisms (e.g., Sirtuin 2)

A significant area of research involving the chroman scaffold is in the development of inhibitors for sirtuins, a class of NAD+-dependent deacetylases implicated in various age-related diseases. In particular, Sirtuin 2 (SIRT2) has garnered attention as a therapeutic target in neurodegenerative disorders and cancer. While much of the research has focused on chroman-4-one derivatives, this compound is a crucial intermediate in the synthesis of these potent and selective SIRT2 inhibitors.

The general structure of these inhibitors often involves a substituted chroman-4-one core. The synthesis of these molecules frequently proceeds through the corresponding this compound, which is then converted to the desired ketone. These studies have revealed key structure-activity relationships (SAR), highlighting the importance of substitutions at various positions of the chroman ring for potent and selective inhibition. For instance, research has shown that specific substitutions at the C2, C6, and C8 positions of the chroman-4-one scaffold can lead to inhibitors with low micromolar to nanomolar efficacy against SIRT2. The insights gained from these studies, which are underpinned by synthetic routes involving this compound, are instrumental in designing more effective and specific molecular probes for studying SIRT2 function.

Investigations into Ligand-Target Recognition Mechanisms

The chroman framework, including derivatives of this compound, has been instrumental in elucidating the intricacies of ligand-target recognition. The defined three-dimensional structure of the chroman ring system provides a rigid scaffold that can be systematically modified to probe the binding pockets of enzymes and receptors.

A notable example is the development of inhibitors for Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a serine/threonine kinase involved in various cellular processes. A study focused on amide derivatives of (S)-6-methoxy-chroman-3-carboxylic acid revealed a potent and isoform-selective ROCK2 inhibitor. researchgate.net The lead compound, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, exhibited an IC50 value of 3 nM for ROCK2 with 22.7-fold selectivity over the highly homologous ROCK1. researchgate.net Molecular docking studies indicated that hydrophobic interactions were key to the high potency and selectivity. researchgate.net This research underscores how the chroman carboxylic acid scaffold can be utilized to develop highly specific ligands that can differentiate between closely related protein isoforms, providing valuable tools for studying their distinct biological roles.

The ability to introduce various substituents onto the chroman ring allows for a systematic exploration of the steric and electronic requirements of a binding site. This approach provides critical information for understanding the molecular basis of ligand recognition and for the rational design of more potent and selective therapeutic agents.

Scaffold Design for Peptidomimetics and Other Biomimetic Structures

The rigid bicyclic structure of this compound makes it an appealing scaffold for the design of peptidomimetics. nih.gov Peptidomimetics are molecules that mimic the structure and function of peptides but often have improved pharmacological properties, such as enhanced stability and oral bioavailability. longdom.org The chroman framework can be used to constrain the conformation of appended amino acid side chains, thereby mimicking the secondary structures of peptides, such as β-turns and α-helices, which are often crucial for biological activity. nih.govmdpi.com

The carboxylic acid group of this compound serves as a key anchoring point for the attachment of amino acid residues or other pharmacophoric groups. researchgate.net By varying the stereochemistry and the nature of the substituents on the chroman ring, it is possible to create a library of diverse peptidomimetic structures. These molecules can then be screened for their ability to interact with specific biological targets, such as G protein-coupled receptors or proteases, which often recognize specific peptide conformations. While the direct incorporation of this compound into complex peptidomimetics is an area of ongoing research, the principles of using rigid scaffolds to control peptide conformation are well-established in medicinal chemistry. uminho.ptresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies for Molecular Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable tools in drug discovery, as they can predict the activity of novel compounds and guide the design of more potent and selective molecules.

While specific QSAR studies focusing exclusively on a series of this compound derivatives are not extensively reported, the principles of QSAR have been widely applied to related chroman-4-one and other carboxylic acid-containing compounds. mdpi.comresearchgate.net For chroman-4-one-based SIRT2 inhibitors, for example, SAR studies have provided qualitative insights into the features that govern inhibitory potency. researchgate.net These qualitative observations can form the basis for developing quantitative models.

A typical QSAR study on this compound derivatives would involve the following steps:

Data Set Compilation: A series of this compound analogs with varying substituents would be synthesized and their biological activity (e.g., IC50 values for enzyme inhibition) would be measured.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These can include steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) parameters.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to develop a mathematical equation that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

The resulting QSAR model can then be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic efforts towards the most promising candidates. This approach can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested.

Emerging Directions and Interdisciplinary Research in Chroman 4 Carboxylic Acid Chemistry

Integration of High-Throughput Synthesis and Screening Methodologies

To meet the growing demand for large and diverse collections of compounds for biological testing, the field has embraced high-throughput synthesis (HTS). researchgate.net This approach allows for the rapid creation of extensive "libraries" of chroman-4-carboxylic acid derivatives. Using techniques like combinatorial chemistry, researchers can systematically combine various chemical building blocks with the core chroman structure, quickly generating thousands of unique molecules. nih.gov This process is essential for exploring a wide chemical space to find new drug leads. nih.gov

Once synthesized, these libraries undergo high-throughput screening (HTS), where they are tested against biological targets, such as enzymes or proteins involved in diseases. nih.gov These screening processes are highly automated and miniaturized, enabling the rapid evaluation of thousands of compounds. nih.gov For example, a library of chroman-4-one derivatives was synthesized and tested to identify novel inhibitors of SIRT2, an enzyme implicated in age-related neurodegenerative disorders. acs.org This combination of high-speed synthesis and screening significantly accelerates the initial phase of drug discovery, moving from a large pool of candidates to a few promising "hits." nih.govrug.nl

Advancements in Automation and Robotics for Compound Discovery

Automation and robotics are transforming the landscape of chemical synthesis and discovery. nih.govnih.gov Automated platforms can execute complex, multi-step synthetic sequences with high precision, which minimizes human error and increases efficiency. nih.govsigmaaldrich.com These systems, ranging from reconfigurable flow-chemistry setups to dexterous robots, can handle tasks like adding reagents, controlling reaction conditions, and purifying final products. researchgate.net This automation is crucial for producing the large compound libraries needed for screening campaigns. sigmaaldrich.comresearchgate.net

In a notable example of this integration, a fully automated platform combining a chemical inventory system with a liquid handling system was developed to streamline the synthesis of drug candidates. youtube.com By automating the entire workflow—from retrieving chemicals to performing reactions and preparing samples for analysis—such systems dramatically reduce the time between designing a molecule and obtaining biological data. youtube.com Some advanced robotic systems, driven by specialized chemical programming languages, can even interpret written experimental procedures to execute the synthesis of complex molecules autonomously. youtube.com This move towards automation accelerates research and allows scientists to focus on experimental design and data analysis. nih.govnih.gov

Exploration of Novel Functional Materials Incorporating this compound Substructures

The distinct chemical structure of the chroman scaffold is being leveraged to create novel functional materials with unique properties. rsc.orgroutledge.com Researchers are incorporating this compound and its derivatives into polymers and other macromolecules to develop materials for a range of applications. nih.govmdpi.com For instance, the inherent optical properties of coumarin, a related chromone (B188151) structure, are utilized in the design of materials for organic light-emitting diodes (OLEDs) and optical data storage. nih.gov

The versatility of the this compound structure allows for fine-tuning of a material's characteristics. By modifying the carboxylic acid group or other parts of the molecule, scientists can alter properties like solubility, thermal stability, and electronic behavior. routledge.com This has led to investigations into their use in advanced polymer systems, where the chroman unit can impart specific functionalities. mdpi.com The ability to create polymers with tailored properties opens up possibilities for new technologies in electronics, sensors, and biomedicine. routledge.comnih.gov

Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Techniques

A powerful, integrated approach combining synthesis, spectroscopy, and computational modeling is providing unprecedented insight into the world of chroman-4-carboxylic acids. nih.govresearchgate.neteurekaselect.com This synergy creates a highly efficient cycle of discovery:

Computational Chemistry: Before any lab work begins, computational tools are used to design and model virtual molecules. nih.gov Techniques like Density Functional Theory (DFT) help predict molecular structures, stability, and electronic properties, allowing researchers to prioritize the most promising candidates for synthesis. nih.goveurekaselect.com

Synthetic Chemistry: Chemists then synthesize the targeted this compound derivatives in the laboratory, creating tangible samples for analysis. mdpi.comnih.govnih.gov

Spectroscopic Analysis: Advanced spectroscopic methods, including FT-IR, NMR, and UV-Vis, are used to characterize the newly made compounds. nih.govnih.gov These techniques provide detailed information about the molecule's structure and functional groups, confirming that the synthesized compound matches the computational design. nih.goveurekaselect.com

This iterative process, where computational predictions are validated by experimental results, allows for a more rational and efficient design of new molecules. For example, computational docking studies have been used to understand how chroman-based inhibitors bind to their target enzymes, guiding the synthesis of more potent and selective compounds. acs.orgresearchgate.net This combination of techniques was successfully used in the study of chromone-3-carboxylic acid, where theoretical calculations of its vibrational and NMR spectra closely matched experimental findings. nih.gov

Q & A

Q. What are the established synthetic routes for Chroman-4-carboxylic Acid, and how can researchers ensure reproducibility in their synthesis protocols?

  • Methodological Answer : this compound synthesis typically involves cyclization of substituted phenols with β-ketoesters or via oxidation of chroman derivatives. To ensure reproducibility:
  • Document reaction conditions (temperature, solvent, catalyst) in detail, as minor variations can alter yields .
  • Purification protocols (e.g., column chromatography, recrystallization) must specify solvent ratios and gradients.
  • Characterization data (NMR, IR, HPLC) should align with published spectra and include raw data tables for comparison .
    Example workflow:
StepParameterValueValidation Method
1Reaction Temp80°CThermocouple log
2SolventEthanol/Water (3:1)HPLC purity check

Q. How should researchers design initial experiments to characterize the physicochemical properties of this compound?

  • Methodological Answer : Begin with solubility profiling (water, DMSO, ethanol) and thermal stability analysis (DSC/TGA). Key steps:
  • Use UV-Vis spectroscopy to determine λmax for future assay development.
  • Measure pKa via potentiometric titration and validate with computational tools (e.g., ACD/Labs) .
  • Include control experiments (e.g., pH-adjusted buffers) to isolate variable effects .

Q. What are the best practices for validating the purity of this compound in academic research?

  • Methodological Answer : Combine orthogonal analytical methods:
  • HPLC with UV/Vis detection (≥95% purity threshold).
  • Mass spectrometry for molecular ion confirmation.
  • Elemental analysis (C, H, N) to verify stoichiometry .
    Discrepancies between methods require reproducibility checks (e.g., replicate runs) and contamination screening .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from assay variability or compound instability. Mitigation strategies:
  • Standardize assay conditions (cell lines, incubation time) across labs .
  • Perform stability studies (e.g., LC-MS monitoring under physiological pH/temperature) to detect degradation products .
  • Use meta-analysis to identify trends across studies, adjusting for confounding variables like solvent choice .

Q. What advanced computational methods are suitable for predicting the reactivity of this compound in novel reaction environments?

  • Methodological Answer : Employ density functional theory (DFT) to model transition states and reaction pathways. Steps:
  • Optimize molecular geometry using Gaussian or ORCA software.
  • Calculate Fukui indices to identify nucleophilic/electrophilic sites .
  • Validate predictions with microscale kinetic experiments (e.g., stopped-flow techniques) .
    Example table for computational validation:
ParameterPredicted ValueExperimental ValueError (%)
ΔG‡ (kcal/mol)22.323.13.5

Q. How should researchers design experiments to investigate the acid’s stability under oxidative stress conditions?

  • Methodological Answer : Develop a multifactorial design :
  • Independent variables : H2O2 concentration, temperature, exposure time.
  • Dependent variables : Degradation rate (HPLC), radical formation (EPR spectroscopy).
  • Use response surface methodology (RSM) to model interactions between variables .
    Include accelerated aging studies (40°C/75% RH) to simulate long-term instability .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

  • Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to calculate IC50 values.
  • Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons.
  • Report confidence intervals and effect sizes to contextualize significance .
    Example regression output:
Modelp-valueIC50 (μM)
Hill0.98<0.00112.4 ± 1.2

Q. How can researchers address discrepancies between theoretical and experimental NMR chemical shifts for this compound?

  • Methodological Answer : Discrepancies may stem from solvent effects or conformational flexibility. Solutions:
  • Simulate NMR shifts (e.g., using ACD/NMR Predictor) with explicit solvent models .
  • Compare experimental data across solvents (DMSO-d6 vs. CDCl3) to isolate environmental impacts.
  • Use 2D NMR (HSQC, HMBC) to resolve signal overlap and confirm assignments .

Ethical and Reproducibility Considerations

Q. What protocols ensure ethical data sharing in collaborative studies on this compound?

  • Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
  • Deposit raw data in repositories (e.g., Zenodo) with DOI links.
  • Provide metadata (instrument settings, sample prep) for replication .
  • Use Open Science Framework (OSF) to document iterative changes and resolve authorship disputes .

Q. How should researchers document method modifications in studies building on prior this compound protocols?

  • Methodological Answer :
    Clearly annotate deviations in the Methods section:
  • Use comparative tables to highlight changes (e.g., original vs. modified catalyst loading).
  • Justify modifications with pilot data (e.g., improved yield graphs) .
  • Cite original protocols while emphasizing novel contributions to avoid redundancy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.